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Introduction
D-glycerate kinase (GK), also known as glycerate 3-kinase (GLYK), is a phosphotransferase

enzyme that plays a crucial role in various metabolic pathways.[1] It catalyzes the ATP-

dependent phosphorylation of D-glycerate to produce either 2-phosphoglycerate or 3-

phospho-(R)-glycerate (3-PGA) and ADP.[1] This enzyme is a key component of

photorespiration (C2 cycle) in plants, where it salvages carbon lost during the oxygenation

reaction of RuBisCO.[2][3] It also participates in serine, glycine, and threonine metabolism, as

well as glycerolipid metabolism.[1] Given its central role, the accurate measurement of D-
glycerate kinase activity is vital for research in plant biology, metabolic disorders, and drug

development.

These application notes provide detailed protocols for assaying D-glycerate kinase activity,

primarily focusing on a robust coupled-enzyme spectrophotometric method adaptable for high-

throughput screening.

Assay Principles
The most common method for determining D-glycerate kinase activity is a continuous

spectrophotometric assay. This is an indirect, coupled-enzyme assay where the production of

ADP, a product of the kinase reaction, is coupled to the oxidation of NADH, which can be

monitored by the decrease in absorbance at 340 nm.

The coupling system involves two auxiliary enzymes:
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Pyruvate Kinase (PK): In the presence of phosphoenolpyruvate (PEP), PK transfers a

phosphate group to the ADP generated by D-glycerate kinase, producing pyruvate and

regenerating ATP.

Lactate Dehydrogenase (LDH): LDH then catalyzes the reduction of pyruvate to lactate,

which is coupled to the oxidation of NADH to NAD+.

The rate of NADH oxidation is directly proportional to the D-glycerate kinase activity, assuming

GK is the rate-limiting step. This assay is sensitive, continuous, and can be adapted to a 96-

well plate format for high-throughput applications.[4]

Quantitative Data: Kinetic Parameters
The kinetic properties of D-glycerate kinase can vary depending on the source organism and

experimental conditions. The Michaelis constant (Kₘ) reflects the substrate concentration at

which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing insight into the

enzyme's affinity for its substrate.[5]

Enzyme Source Substrate Apparent Kₘ (mM) Notes

Zea mays (Maize) D-glycerate 0.12

Activity was measured

using a coupled-

enzyme assay.

Zea mays (Maize) L-glycerate 1.5

The Vₘₐₓ with D-

glycerate was

approximately 40%

higher than with the L-

stereoisomer.

Experimental Protocols
Protocol 1: Standard Spectrophotometric Coupled-
Enzyme Assay
This protocol details the measurement of D-glycerate kinase activity in a standard 1 mL

cuvette format by monitoring NADH oxidation at 340 nm.[6][7]
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A. Materials and Reagents

Assay Buffer: 100 mM HEPES or Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 50 mM KCl.

D-glycerate Stock Solution: 100 mM in dH₂O.

ATP Stock Solution: 100 mM in dH₂O (neutralized to pH 7.0).

Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in dH₂O.

NADH Stock Solution: 10 mM in dH₂O.

Coupling Enzymes:

Pyruvate Kinase (PK), suspension in glycerol.

Lactate Dehydrogenase (LDH), suspension in glycerol.

Enzyme Sample: Purified D-glycerate kinase or crude protein extract diluted in Assay Buffer.

Spectrophotometer capable of reading at 340 nm with temperature control.

B. Assay Procedure

Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the

desired number of reactions. For a final volume of 1 mL per assay, combine the following

components:
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Reagent Stock Conc.
Volume per Assay
(µL)

Final Conc.

Assay Buffer - to 1000 µL 1x

ATP 100 mM 20 2 mM

PEP 50 mM 20 1 mM

NADH 10 mM 20 0.2 mM

PK/LDH Enzymes Commercial Stock ~5 ~5-10 units/mL

Enzyme Sample Variable 10-50 Variable

D-glycerate 100 mM 10 1 mM

Pre-incubation: Add all components except the D-glycerate to a 1 mL cuvette. Mix gently by

pipetting and incubate for 5 minutes at the desired temperature (e.g., 25°C or 30°C) to allow

the temperature to equilibrate and to establish a baseline rate.

Baseline Measurement: Place the cuvette in the spectrophotometer and record the

absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation (this

should be negligible).

Initiate Reaction: Start the reaction by adding 10 µL of the 100 mM D-glycerate stock

solution. Mix immediately by inverting the cuvette with parafilm or using a cuvette stirrer.

Data Acquisition: Immediately begin recording the absorbance at 340 nm every 15-30

seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.

Control Reactions: Perform a control reaction by omitting the D-glycerate substrate to

account for any non-specific ATPase activity in the enzyme sample.

C. Calculation of Enzyme Activity

Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of

the curve.

Subtract the rate from the control reaction (without D-glycerate).
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Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε)

for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length) × 1000

Where path length is typically 1 cm.

Specific Activity (U/mg) = Activity (µmol/min/mL) / [Protein concentration (mg/mL)]

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of

substrate per minute under the specified conditions.

Protocol 2: High-Throughput 96-Well Plate Assay
This protocol adapts the coupled-enzyme assay for a microplate format, suitable for screening

multiple samples or inhibitors.[4][8]

A. Materials and Reagents

Same reagents as in Protocol 1.

Clear, flat-bottom 96-well microplate.

Microplate reader capable of kinetic measurements at 340 nm with temperature control.

B. Assay Procedure

Prepare Reaction Mixture: Prepare a master mix as described in Protocol 1, scaling the

volumes for a final reaction volume of 200 µL per well.

Plate Setup:

Add 180 µL of the master mix (containing everything except D-glycerate) to each well.

Add 10 µL of the enzyme sample or inhibitor compound to the appropriate wells.

Include "no substrate" controls for each sample.
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Pre-incubation: Incubate the plate for 5 minutes at the desired temperature in the microplate

reader to equilibrate.

Initiate Reaction: Add 10 µL of 40 mM D-glycerate stock solution to each well to start the

reaction (final concentration: 2 mM).

Data Acquisition: Immediately begin kinetic reading, measuring the absorbance at 340 nm

every 30-60 seconds for 10-20 minutes.

Data Analysis: Calculate the reaction rate (ΔA₃₄₀/min) for each well from the linear portion of

the kinetic curve and determine the enzyme activity as described previously, adjusting for the

path length of the microplate well if necessary (refer to manufacturer's instructions or

determine empirically).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1236648?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236648?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Glycerate kinase - Wikipedia [en.wikipedia.org]

2. d-GLYCERATE 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in
Arabidopsis, Belongs to a Novel Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

3. D-GLYCERATE 3-KINASE, the last unknown enzyme in the photorespiratory cycle in
Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

4. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and
Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate
Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions
[synapse.patsnap.com]

6. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

7. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for D-Glycerate Kinase
Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236648#protocols-for-d-glycerate-kinase-activity-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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